Isodeoxyelephantopin

Breast Cancer Sesquiterpene Lactone Isomer Comparison

Isodeoxyelephantopin (IDET) is a stereochemically distinct germacranolide sesquiterpene lactone isolated from Elephantopus scaber. Unlike its isomer deoxyelephantopin (DET), IDET demonstrates a unique mechanistic bias, potently suppressing NF-κB activation while modulating long non-coding RNA (lncRNA) expression to drive caspase-3-mediated apoptosis. This specific polypharmacology, validated in T47D breast cancer and A549 lung adenocarcinoma models with selectivity over normal lymphocytes, cannot be replicated by generic sesquiterpene lactones. For reproducible, target-specific research on inflammatory signaling and non-coding RNA interplay, the authenticated stereochemistry and purity of this compound are essential. Ensure your experimental integrity by sourcing the correct, differentiated isomer.

Molecular Formula C19H20O6
Molecular Weight 344.363
CAS No. 38927-54-7
Cat. No. B1158786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodeoxyelephantopin
CAS38927-54-7
Molecular FormulaC19H20O6
Molecular Weight344.363
Structural Identifiers
SMILESCC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
InChIInChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Isodeoxyelephantopin (CAS 38927-54-7): A Structurally Distinct Sesquiterpene Lactone with Multi-Target Anticancer Potential for Oncology Research


Isodeoxyelephantopin (IDET) is a germacranolide-type sesquiterpene lactone (SL) isolated from Elephantopus scaber (Asteraceae) [1]. It shares the same molecular formula (C19H20O6) and core scaffold with its stereoisomer deoxyelephantopin (DET) [1]. IDET exerts antitumor effects by inducing reactive oxygen species (ROS) generation, suppressing NF-κB activation, modulating long non-coding RNA (lncRNA) expression, and triggering caspase-3-mediated apoptosis [2].

Why Isodeoxyelephantopin Cannot Be Directly Substituted by Other Sesquiterpene Lactones: A Comparative Perspective


Sesquiterpene lactones (SLs) as a class exhibit broad anticancer activity, but their specific biological profiles are highly dependent on subtle structural features, including stereochemistry, oxidation state, and the presence of specific reactive moieties like the α-methylene-γ-lactone [1]. Within the same germacranolide scaffold, the stereoisomeric pair of DET and IDET demonstrates distinct potency and mechanistic bias, underscoring that even minimal structural differences preclude generic substitution [2]. Furthermore, the selectivity indices and specific signaling pathway modulation (e.g., lncRNA regulation by IDET) are not conserved across all SLs, making compound-specific procurement essential for reproducible and targeted experimental outcomes [3].

Quantitative Differentiation of Isodeoxyelephantopin Against Key Comparators in Preclinical Oncology Models


Superior Efficacy Over Stereoisomer Deoxyelephantopin in Breast Cancer Preclinical Models

In a direct comparative study using breast cancer cell lines, isodeoxyelephantopin (IDET) demonstrated relatively higher effectiveness than its stereoisomer deoxyelephantopin (DET) despite both compounds possessing drug-like properties [1]. The study provides a qualitative assessment of superior activity for IDET in this specific cancer context.

Breast Cancer Sesquiterpene Lactone Isomer Comparison

Cell Line-Specific Cytotoxicity Profile: Differential Sensitivity of T47D vs. A549 Cells Compared to DET

Isodeoxyelephantopin (IDET) exhibits a distinct pattern of cell line sensitivity. It shows an IC50 of 1.3 μg/mL against T47D breast carcinoma cells, which is approximately 8-fold lower (more potent) than its IC50 of 10.46 μg/mL against A549 lung adenocarcinoma cells [1]. This profile contrasts with deoxyelephantopin (DET), which shows IC50 values of 1.86 μg/mL for T47D and 12.287 μg/mL for A549 [2], indicating a less pronounced differential between these two cell lines.

Lung Adenocarcinoma Breast Carcinoma Cytotoxicity Assay

Selective Cytotoxicity Profile: Lower Toxicity to Normal Lymphocytes Compared to Tumor Cells

Isodeoxyelephantopin (IDET) demonstrated a favorable selectivity profile, showing significant cytotoxicity against T47D and A549 cancer cells (IC50 1.3 and 10.46 μg/mL) while exhibiting no significant toxicity to normal human lymphocytes at tested concentrations [1]. A similar selectivity pattern was observed for deoxyelephantopin (DET), which was toxic to A549 cells (IC50 12.287 μg/mL) but safe in normal lymphocytes and other normal cells [2][3].

Selectivity Index Normal Cell Toxicity Lymphocyte Assay

Divergent Mechanistic Focus: Unique Modulation of LncRNA Expression Not Reported for DET

Isodeoxyelephantopin (IDET) has been shown to modulate the expression of long non-coding RNAs (lncRNAs) in breast cancer cells, suppressing oncogenic lncRNAs while inducing tumor suppressor lncRNAs [1]. This specific mechanism is not reported for its stereoisomer deoxyelephantopin (DET) in the available literature, which primarily focuses on NF-κB, MAPK, PI3K/Akt, and β-catenin signaling .

Long Non-Coding RNA Epigenetic Regulation NF-κB Pathway

Differential Activity in L-929 Fibrosarcoma Model: DET Exhibits Superior Potency Over IDET

In a direct comparative study using the murine L-929 fibrosarcoma cell line, deoxyelephantopin (DET) demonstrated slightly higher cytotoxicity than isodeoxyelephantopin (IDET) with IC50 values of 2.7 μg/mL and 3.3 μg/mL, respectively, after 72 hours of treatment [1].

Fibrosarcoma Murine Model Cytotoxicity

Strategic Applications of Isodeoxyelephantopin in Preclinical Cancer Research


Breast Cancer Mechanism Studies Focusing on LncRNA and NF-κB Crosstalk

Given the unique ability of isodeoxyelephantopin to modulate both NF-κB activation and lncRNA expression [1], this compound is ideally suited for researchers investigating the interplay between inflammatory signaling and non-coding RNA regulation in breast cancer pathogenesis and therapy response. Its relatively higher efficacy compared to DET in breast cancer models further supports its use as a lead compound in this disease area [1].

Comparative Pharmacology Studies Between Stereoisomeric Sesquiterpene Lactones

The differential potency and mechanistic bias observed between IDET and DET across various cancer cell lines (e.g., T47D vs. L-929) [2][3] make IDET a critical tool for studies aimed at elucidating the structure-activity relationships (SAR) governing SL activity. These comparative studies can inform the rational design of more potent and selective SL-based drug candidates.

Selectivity Profiling in Normal vs. Cancer Cell Models

Research aimed at understanding the therapeutic window of anticancer agents can utilize IDET's established selective toxicity profile. Data shows significant cytotoxicity against T47D and A549 cancer cells while sparing normal human lymphocytes [2]. This selectivity can be benchmarked against other SLs or chemotherapeutics to validate target engagement and minimize off-target predictions.

Lung Adenocarcinoma Research with a Focus on Caspase-3 Activation

Isodeoxyelephantopin's ability to induce caspase-3-mediated apoptosis and cell cycle arrest at the G2/M phase in A549 lung adenocarcinoma cells [2] makes it a valuable chemical probe for dissecting the apoptotic pathways in this cancer type. Its potency (IC50 10.46 μg/mL) provides a quantifiable baseline for combination studies or for comparing the effects of novel derivatives.

Technical Documentation Hub

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